Ketoprofen-d3 Ketoprofen-d3 (±)-Ketoprofen-d3 is intended for use as an internal standard for the quantification of (±)-ketoprofen by GC- or LC-MS. (±)-Ketoprofen is a non-selective COX inhibitor and non-steroidal anti-inflammatory drug (NSAID). It inhibits human recombinant COX-1 and COX-2 with IC50 values of 0.5 and 2.33 µM, respectively. In vivo, (±)-ketoprofen reduces carrageenan-induced paw edema and increases latency to paw withdrawal in the hot plate test in rats when administered using a sustained-release implant. Formulations containing (±)-ketoprofen have been used to treat pain and inflammation in osteoarthritis.

Brand Name: Vulcanchem
CAS No.: 159490-55-8
VCID: VC21127174
InChI: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3
SMILES: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C16H14O3
Molecular Weight: 257.3 g/mol

Ketoprofen-d3

CAS No.: 159490-55-8

Cat. No.: VC21127174

Molecular Formula: C16H14O3

Molecular Weight: 257.3 g/mol

* For research use only. Not for human or veterinary use.

Ketoprofen-d3 - 159490-55-8

Specification

Description (±)-Ketoprofen-d3 is intended for use as an internal standard for the quantification of (±)-ketoprofen by GC- or LC-MS. (±)-Ketoprofen is a non-selective COX inhibitor and non-steroidal anti-inflammatory drug (NSAID). It inhibits human recombinant COX-1 and COX-2 with IC50 values of 0.5 and 2.33 µM, respectively. In vivo, (±)-ketoprofen reduces carrageenan-induced paw edema and increases latency to paw withdrawal in the hot plate test in rats when administered using a sustained-release implant. Formulations containing (±)-ketoprofen have been used to treat pain and inflammation in osteoarthritis.

CAS No. 159490-55-8
Molecular Formula C16H14O3
Molecular Weight 257.3 g/mol
IUPAC Name 2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid
Standard InChI InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3
Standard InChI Key DKYWVDODHFEZIM-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

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